N-(4-naphthalen-1-ylphenyl)-2,4-diphenylaniline
Description
N-(4-naphthalen-1-ylphenyl)-2,4-diphenylaniline is a polyaromatic amine featuring a central aniline core substituted with phenyl groups at the 2- and 4-positions, as well as a naphthalen-1-ylphenyl moiety at the N-position. The naphthalene group enhances electron delocalization, while the diphenylaniline backbone provides steric bulk and electronic donor capabilities .
Properties
IUPAC Name |
N-(4-naphthalen-1-ylphenyl)-2,4-diphenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25N/c1-3-10-25(11-4-1)29-20-23-34(33(24-29)27-12-5-2-6-13-27)35-30-21-18-28(19-22-30)32-17-9-15-26-14-7-8-16-31(26)32/h1-24,35H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMCIXNSORACAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Naphthalen-1-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4’-amine typically involves multi-step organic reactions. One common method includes the coupling of naphthalene derivatives with phenylboronic acids under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Naphthalen-1-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4’-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted derivatives, such as halogenated, nitrated, and sulfonated compounds, which can be further utilized in different applications .
Scientific Research Applications
N-(4-(Naphthalen-1-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4’-amine has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole-transporting material in OLEDs, enhancing the efficiency and stability of these devices.
Photovoltaics: The compound is employed in organic photovoltaic cells, contributing to improved charge transport and overall device performance.
Chemical Sensors: Due to its unique electronic properties, it is used in the development of chemical sensors for detecting various analytes.
Biomedical Research: The compound’s structural features make it a candidate for studying interactions with biological molecules and potential therapeutic applications
Mechanism of Action
The mechanism by which N-(4-(Naphthalen-1-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4’-amine exerts its effects is primarily through its role as a hole-transporting material. In OLEDs, it facilitates the movement of positive charges (holes) from the anode to the emissive layer, thereby enhancing the efficiency of light emission. The molecular targets include the organic layers within the device, and the pathways involve charge transport and recombination processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of naphthalene and diphenylaniline moieties. Below is a comparative analysis with key analogues:
Table 1: Structural Comparison of N-(4-naphthalen-1-ylphenyl)-2,4-diphenylaniline and Related Compounds
*Calculated based on formula C34H25N.
Key Observations:
- Steric Effects : The 2,4-diphenyl substitution introduces steric hindrance, which may reduce aggregation in solid-state applications compared to less substituted analogues (e.g., N-(4-(tert-butyl)phenyl)naphthalen-2-amine) .
- Donor Capacity: Similar to diphenylaniline–azulenes, the compound’s diphenylaniline backbone likely acts as an electron donor, though its efficacy depends on substituent electronegativity .
Optical and Electronic Properties
Table 2: Optical and Electronic Comparison
| Compound | Absorption (λmax) | Emission (λem) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Diphenylaniline–azulenes | 350–450 nm | 450–550 nm | ~2.5–3.0* |
| Polyene-diphenylaniline (D9) | ~500 nm | N/A | ~2.2 (calculated) |
| This compound (inferred) | ~300–400 nm | ~400–500 nm | ~3.0–3.5* |
*Estimated via analogy to diphenylaniline-based systems .
- Absorption/Emission : The target compound’s absorption likely redshifts compared to DPA (λmax ~260 nm) due to naphthalene’s extended π-system. However, it may exhibit weaker emission than diphenylaniline–azulenes, which benefit from azulene’s unique electronic structure .
- Electrochemical Behavior: Cyclic voltammetry studies on diphenylaniline–azulenes reveal reversible redox peaks at −1.5 to −2.0 V (vs. Ag/AgCl), suggesting the target compound may exhibit similar donor-driven redox activity .
Biological Activity
N-(4-naphthalen-1-ylphenyl)-2,4-diphenylaniline, a compound with a complex structure characterized by multiple aromatic rings, has garnered attention in recent years for its potential biological activities. This article delves into the biological properties of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is defined by its aniline backbone substituted with naphthalene and phenyl groups. This configuration contributes to its unique electronic properties and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's extended π-conjugation allows it to engage in π-π stacking interactions with nucleic acids and proteins, potentially influencing cellular processes such as:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial activity against specific bacterial strains.
- Anti-inflammatory Properties : The compound could modulate inflammatory pathways, although detailed studies are needed to confirm this effect.
Antioxidant Activity
A study investigating the antioxidant potential of similar diphenylaniline derivatives found that these compounds effectively reduced oxidative stress markers in vitro. The mechanism involved the inhibition of reactive oxygen species (ROS) production, suggesting that this compound may share similar properties.
Antimicrobial Activity
Research has indicated that compounds with structural similarities to this compound demonstrate significant antimicrobial activity. For instance, derivatives tested against Staphylococcus aureus and Escherichia coli showed promising results in inhibiting bacterial growth . Further exploration into the specific interactions and efficacy of this compound against these pathogens is warranted.
Anti-inflammatory Effects
In a pharmacological evaluation, related compounds were shown to inhibit pro-inflammatory cytokines in cell cultures. This suggests that this compound might also exert anti-inflammatory effects through similar pathways .
Case Studies
Several case studies have explored the biological implications of compounds structurally related to this compound:
- Study on Antioxidant Properties : A comparative analysis of various diphenylaniline derivatives revealed that specific substitutions enhanced antioxidant activity significantly. The findings indicate that modifications in the structure can lead to improved efficacy in reducing oxidative damage .
- Antimicrobial Testing : In a laboratory setting, derivatives were tested against a panel of microorganisms. Results showed a correlation between structural complexity and antimicrobial potency, highlighting the potential for this compound to be developed as an antimicrobial agent .
- Inflammation Modulation : A recent study demonstrated that certain diphenylaniline derivatives could downregulate inflammatory mediators in human cell lines. This suggests a potential therapeutic application for inflammatory diseases .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
